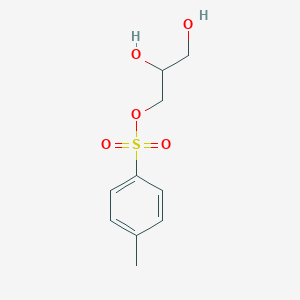

(R,S)-1-Tosyl Glycerol

Beschreibung

BenchChem offers high-quality (R,S)-1-Tosyl Glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-1-Tosyl Glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975881 | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73073-07-1, 6047-51-4 | |

| Record name | 1,2,3-Propanetriol, 1-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73073-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydroxypropyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of (R,S)-1-Tosyl Glycerol

Introduction: A Versatile Building Block from a Renewable Source

(R,S)-1-Tosyl Glycerol, also known as 2,3-dihydroxypropyl 4-methylbenzenesulfonate, is a trifunctional synthetic intermediate of significant value in organic chemistry, particularly within the pharmaceutical and life sciences sectors. Derived from glycerol, a readily available and renewable byproduct of biodiesel production, this compound masterfully combines the chirality and diol functionality of its parent molecule with the exceptional reactivity conferred by the p-toluenesulfonyl (tosyl) group. The introduction of the tosylate moiety onto the primary hydroxyl group transforms it into an excellent leaving group, unlocking a wide array of synthetic pathways that are inefficient or inaccessible from glycerol itself.

This guide provides an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of (R,S)-1-Tosyl Glycerol. As a key precursor to valuable synthons such as glycidol and a versatile tool in the construction of complex molecular architectures, a thorough understanding of its behavior is essential for researchers aiming to leverage its synthetic potential in drug discovery and development.

Physicochemical and Structural Properties

(R,S)-1-Tosyl Glycerol is a racemic mixture of the (R) and (S) enantiomers. It typically presents as a stable, white to off-white solid, facilitating its handling and storage.[1] The key physicochemical properties are summarized in the table below. The data for individual enantiomers are included as they are highly representative of the racemic mixture.

| Property | Value | Source(s) |

| CAS Number | 73073-07-1 | [2] |

| Molecular Formula | C₁₀H₁₄O₅S | [2] |

| Molecular Weight | 246.28 g/mol | [2][3] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | 54-59 °C (for (R)-enantiomer) | [4][5] |

| Boiling Point | 463.0 ± 40.0 °C (Predicted) | [4][5] |

| Density | 1.351 ± 0.06 g/cm³ (Predicted) | [4][5] |

| Solubility | Soluble in Dichloromethane, Chloroform, Methanol, DMF | [4] |

| pKa | 13.01 ± 0.20 (Predicted) | [4] |

| XLogP3 | 0.1 (Computed for (S)-enantiomer) | [3] |

The structure features a glycerol backbone where the primary C1 hydroxyl group is esterified with p-toluenesulfonic acid, leaving the C2 and C3 secondary and primary hydroxyl groups free. This strategic placement of the tosyl group is the cornerstone of its synthetic utility.

Synthesis and Purification

The synthesis of (R,S)-1-Tosyl Glycerol involves the selective monotosylation of the primary hydroxyl group of glycerol. This selectivity is achievable because primary alcohols are sterically more accessible and generally more reactive towards sulfonyl chlorides than secondary alcohols under controlled conditions. The reaction is typically performed in the presence of a base, such as pyridine, which serves as both a solvent and a scavenger for the hydrochloric acid byproduct.

Figure 1: Synthesis of (R,S)-1-Tosyl Glycerol.

Representative Experimental Protocol: Monotosylation of Glycerol

-

Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous glycerol (1.0 eq.) and dry pyridine (5-10 volumes). The mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of p-toluenesulfonyl chloride (TsCl, 1.0-1.1 eq.) in a minimal amount of dry pyridine or dichloromethane is added dropwise to the stirred glycerol solution over 1-2 hours, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature, where it is stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is quenched by the slow addition of cold water or dilute HCl. The aqueous mixture is then extracted several times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: The combined organic layers are washed sequentially with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography to yield pure (R,S)-1-Tosyl Glycerol.

Core Reactivity and Mechanistic Insights

The chemical behavior of (R,S)-1-Tosyl Glycerol is dominated by the tosylate group, which functions as an outstanding leaving group. The tosylate anion (TsO⁻) is the conjugate base of p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8), making it a very stable, non-nucleophilic species that readily departs during nucleophilic substitution reactions. This activation is the key to its versatility.

A. S_N2 Reactions with External Nucleophiles

The primary carbon (C1) bonded to the tosylate is a prime electrophilic site for bimolecular nucleophilic substitution (S_N2) reactions.[6] This pathway allows for the straightforward introduction of a wide variety of functional groups by reacting (R,S)-1-Tosyl Glycerol with an appropriate nucleophile. This reaction proceeds with inversion of configuration at the electrophilic center, though in this case, C1 is prochiral.

Figure 2: General S_N2 reaction at the C1 position.

This reactivity has been exploited in the synthesis of pharmaceutical agents. For example, chiral tosyl glycerol derivatives react with amine nucleophiles to form key intermediates for alpha-adrenergic antagonists and itraconazole analogues.[7][8]

B. Intramolecular Cyclization to Glycidol

One of the most powerful applications of (R,S)-1-Tosyl Glycerol is its conversion to (R,S)-glycidol ((R,S)-2,3-epoxy-1-propanol). This transformation is an intramolecular S_N2 reaction (a Williamson ether synthesis) where, upon deprotonation by a base, the adjacent C2 hydroxyl group acts as an internal nucleophile. It attacks the C1 carbon, displacing the tosylate leaving group to form a three-membered epoxide ring.[9][10]

Figure 3: Workflow for the synthesis of Glycidol.

(R,S)-Glycidol is an extremely valuable bifunctional intermediate, containing both an epoxide and a primary alcohol. The epoxide is susceptible to ring-opening by a vast range of nucleophiles, making glycidol and its derivatives fundamental building blocks in asymmetric synthesis, especially for producing beta-blockers and other pharmaceuticals.[4]

Analytical Characterization

The identity, purity, and structure of (R,S)-1-Tosyl Glycerol are confirmed using standard analytical techniques. While specific spectra are lot-dependent, the expected features are well-defined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the tosyl group (two doublets in the ~7.4-7.8 ppm range), a singlet for the methyl group (~2.4 ppm), and a complex set of multiplets for the five protons on the glycerol backbone (in the ~3.5-4.1 ppm range). The protons of the two hydroxyl groups will appear as broad singlets whose chemical shift is dependent on concentration and solvent.

-

¹³C NMR: The spectrum will display signals for the four distinct aromatic carbons and the methyl carbon of the tosyl group, in addition to the three distinct carbons of the glycerol backbone, with the C1 carbon shifted downfield due to the electron-withdrawing effect of the tosylate.

-

-

Infrared (IR) Spectroscopy: Key characteristic absorption bands include a broad peak around 3400 cm⁻¹ (O-H stretch of the diol), sharp peaks around 1360 cm⁻¹ and 1175 cm⁻¹ (asymmetric and symmetric S=O stretching of the sulfonate ester), and bands corresponding to aromatic C=C and C-O stretching.

-

Mass Spectrometry (MS): Techniques such as GC-MS can be used for analysis.[3] The mass spectrum would be expected to show the molecular ion peak (or M+H⁺ in ESI-MS) and characteristic fragmentation patterns, including the loss of the tosyl group (m/z 155) and fragments corresponding to the glycerol backbone.

-

Chromatography: Purity is readily assessed by High-Performance Liquid Chromatography (HPLC), typically using a reversed-phase column, or by TLC on silica gel plates.

Applications in Drug Discovery and Development

(R,S)-1-Tosyl Glycerol and its enantiomerically pure counterparts are pivotal starting materials in medicinal chemistry. The ability to install a leaving group on the versatile glycerol scaffold provides a gateway to a multitude of complex molecular targets.

-

Synthesis of Adrenergic Receptor Antagonists: Chiral tosyl glycerol derivatives are key intermediates in the synthesis of potent alpha-adrenergic antagonists like prosympal and piperoxan.[7] The tosylate is displaced by various amine nucleophiles to construct the core of these pharmacologically active molecules. The (R)-enantiomer is specifically noted as an intermediate for synthesizing beta-adrenergic blockers.[4]

-

Development of Novel Angiogenesis Inhibitors: In the field of oncology and ophthalmology, (S)-1-tosyloxy-2,3-propanediol is used as a starting material in the synthesis of chirally pure analogues of the antifungal drug itraconazole.[8][11] These new chemical entities are investigated for their potential as angiogenesis inhibitors, which can be used to treat cancers and various ocular diseases characterized by abnormal blood vessel growth.[8]

-

General Asymmetric Synthesis: As a readily available trifunctional synthon, it serves as a versatile platform for introducing a C3 chiral fragment into larger molecules, a common strategy in the total synthesis of natural products and other complex organic targets.

Safety, Handling, and Storage

As a laboratory chemical, (R,S)-1-Tosyl Glycerol requires careful handling to ensure safety. It is classified as an irritant.

-

Hazard Identification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4] It should be considered a potent alkylating agent due to the tosylate group and handled with appropriate caution.[12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere to prevent degradation from moisture.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

References

-

LookChem. (R,S)-1-Tosyl Glycerol-d5 CAS NO.928623-32-9. [Link]

-

Catalysis Science & Technology (RSC Publishing). Selective glycerol oxidation over ordered mesoporous copper aluminum oxide catalysts. [Link]

-

MDPI. Selective Conversion of Glycerol to Acetol: Effect of the Preparation Method of CuAl Catalysts and Reaction Phase. [Link]

-

University of Calgary. Ch8 : Tosylates. [Link]

-

Catalysis Science & Technology (RSC Publishing). The selective oxidation of glycerol over metal-free photocatalysts: insights into the solvent effect on catalytic efficiency and product distribution. [Link]

-

Pharmaffiliates. (R,S)-1-Tosyl Glycerol | CAS 73073-07-1. [Link]

-

National Center for Biotechnology Information. (S)-1-Tosyloxy-2,3-propanediol | C10H14O5S. PubChem Compound Database. [Link]

-

ResearchGate. Tosylated glycerol carbonate, a versatile bis-electrophile to access new functionalized glycidol derivatives. [Link]

-

Master Organic Chemistry. Tosylates And Mesylates. [Link]

-

ResearchGate. One-pot consecutive glycidol synthesis method from glycerol. [Link]

-

Nelson, W. L., Wennerstrom, J. E., & Powell, M. L. (1977). Absolute configuration of glycerol derivatives. 4. Synthesis and pharmacological activity of chiral 2-alkylaminomethylbenzodioxans, competitive alpha-adrenergic antagonists. Journal of medicinal chemistry, 20(7), 880–885. [Link]

-

Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

- Google Patents. US20130102614A1 - Chirally pure isomers of itraconazole for use as angiogenesis inhibitors.

-

European Patent Office. EP3099679B1 - ITRACONAZOLE ANALOGUES AND METHODS OF USE THEREOF. [Link]

-

Chemsrc. (R)-Glycerol 1-(p-toluenesulfonate) | CAS#:41274-09-3. [Link]

Sources

- 1. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 2. Frontiers | Selective Electrooxidation of Glycerol Into Value-Added Chemicals: A Short Overview [frontiersin.org]

- 3. (S)-1-Tosyloxy-2,3-propanediol | C10H14O5S | CID 11043038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-Glycerol 1-(p-toluenesulfonate) | 41274-09-3 [chemicalbook.com]

- 5. (R)-Glycerol 1-(p-toluenesulfonate) | CAS#:41274-09-3 | Chemsrc [chemsrc.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Absolute configuration of glycerol derivatives. 4. Synthesis and pharmacological activity of chiral 2-alkylaminomethylbenzodioxans, competitive alpha-adrenergic antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20130102614A1 - Chirally pure isomers of itraconazole for use as angiogenesis inhibitors - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

Strategic Synthesis of Racemic 1-Tosyl Glycerol: A Comparative Technical Guide

Executive Summary

1-O-tosyl-rac-glycerol (1-Tos-Gro) is a pivotal chiral building block and a "linchpin" intermediate in the synthesis of phospholipids, platelet-activating factors, and

This guide details two distinct synthetic pathways:

-

The Solketal Route (Recommended): A 3-step protection/deprotection strategy ensuring >98% regioselectivity and high purity, ideal for pharmaceutical applications.

-

The Direct Route: A 1-step atom-economical approach suitable for bulk industrial applications where downstream purification capabilities (e.g., fractional crystallization) are robust.

Critical Safety Advisory: Under basic conditions (pH > 8), 1-Tosyl glycerol undergoes intramolecular cyclization to form Glycidol , a volatile, toxic, and potential carcinogen. All workups must maintain neutral to slightly acidic pH.

Strategic Pathway Analysis

Reaction Logic & Selectivity

The core challenge is distinguishing the

-

Direct Tosylation: Relies on steric hindrance and statistical probability. Often yields a mixture of mono- (40-60%), bis-, and tri-tosylates.

-

Acetonide Protection (Solketal): Locks the

-2 and

Pathway Visualization

Figure 1: Comparative workflow of Solketal vs. Direct routes. Route A (Blue) offers superior control over Route B (Grey/Red).

Detailed Experimental Protocols

Method A: The Solketal Route (High Purity)

Best for: Drug development, small-scale synthesis (<100g), high-purity requirements.

Step 1: Synthesis of Solketal (2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane)

-

Reagents: Glycerol (1.0 eq), Acetone (excess), p-Toluenesulfonic acid (pTsOH, 0.05 eq), Petroleum Ether.

-

Mechanism: Acid-catalyzed ketalization under thermodynamic control.

-

Protocol:

-

Charge a round-bottom flask with glycerol, acetone (4-5 eq), and pTsOH.

-

Reflux with a Dean-Stark trap (using petroleum ether as an entrainer) to remove water azeotropically.

-

Endpoint: Cessation of water collection (~12-24h).

-

Workup: Neutralize with Sodium Acetate. Distill excess acetone.[1] Vacuum distill the residue (bp ~80°C @ 11 mmHg) to obtain Solketal.

-

Step 2: Tosylation of Solketal

-

Reagents: Solketal (1.0 eq), p-Toluenesulfonyl Chloride (TsCl, 1.1 eq), Pyridine (solvent/base).

-

Protocol:

-

Dissolve Solketal in dry Pyridine (5 mL/g) at 0°C.

-

Add TsCl portion-wise over 30 mins to maintain T < 5°C. Exothermic.

-

Stir at 0°C for 2h, then allow to warm to RT overnight.

-

Quench: Pour into ice water. The product (Tosyl Solketal) usually precipitates as a solid or oil.

-

Extraction: Extract with DCM, wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine. Dry over MgSO4.

-

Step 3: Hydrolysis to 1-Tosyl Glycerol

-

Reagents: Tosyl Solketal, Methanol, Amberlyst-15 (H+ resin) or 80% Acetic Acid.

-

Critical Control Point: Avoid strong mineral acids (HCl/H2SO4) at high temps to prevent migration of the tosyl group or hydrolysis of the sulfonate ester.

-

Protocol:

-

Dissolve Tosyl Solketal in MeOH.

-

Add Amberlyst-15 resin (10 wt%).

-

Stir at RT or mild heat (40°C) monitoring by TLC (Hexane:EtOAc).

-

Workup: Filter off resin. Concentrate filtrate.

-

Purification: Recrystallization from Ether/Pentane or dry column chromatography.

-

Method B: Direct Selective Tosylation (Green/Bulk)

Best for: Large scale, where chromatography is avoided.

-

Reagents: Glycerol (excess, 5.0 eq), TsCl (1.0 eq), Pyridine or Et3N/DCM.

-

Protocol:

-

Dissolve TsCl in DCM.

-

Add to a stirred solution of Glycerol (large excess) and base at -10°C.

-

Why Excess Glycerol? To statistically favor mono-substitution.

-

Workup: Wash with water (removes unreacted glycerol). Organic layer contains mono-, di-, and tri-tosylates.

-

Purification: Difficult. Requires fractional crystallization or extensive chromatography.

-

Characterization & Self-Validation

To ensure the integrity of your synthesis, compare your product against these standard metrics.

Physical Properties

| Property | Specification | Notes |

| Appearance | White waxy solid or viscous oil | Often oils initially; crystallizes at <4°C. |

| Melting Point | 58 - 60 °C | Lower if traces of solvent remain. |

| Solubility | Soluble in EtOH, CHCl3, DCM | Insoluble in non-polar alkanes (Hexane). |

| Stability | Hygroscopic | Store under Argon at -20°C. |

Nuclear Magnetic Resonance (NMR) Validation

Solvent: CDCl3 (7.26 ppm ref)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Aromatic | 7.80 | d ( | 2H | Tosyl Ortho-H |

| Aromatic | 7.35 | d ( | 2H | Tosyl Meta-H |

| Glycerol C1 | 4.10 - 4.15 | m / dd | 2H | -CH2-O-Ts (Deshielded) |

| Glycerol C2 | 3.90 - 3.98 | m | 1H | -CH(OH)- |

| Glycerol C3 | 3.55 - 3.70 | m | 2H | -CH2-OH |

| Methyl | 2.45 | s | 3H | Tosyl -CH3 |

Diagnostic Check: If you see signals at

Process Safety & Troubleshooting

The Glycidol Hazard

The most critical risk in this protocol is the inadvertent formation of Glycidol.

Figure 2: Mechanism of Glycidol formation under basic conditions.

-

Prevention: Ensure all aqueous washes during workup are neutral or slightly acidic (pH 5-6).

-

Disposal: Treat waste streams with aqueous NaOH only if the intent is to destroy the tosylate, but be aware this generates glycidol transiently before it hydrolyzes to glycerol (slow).

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Water in reaction | Reactivate molecular sieves or refresh Dean-Stark trap. |

| Oil won't crystallize | Residual Pyridine | Wash organic layer with CuSO4 solution (turns blue) or 1M HCl. |

| NMR shows acetone | Incomplete Hydrolysis | Increase reaction time with Amberlyst-15; warm to 40°C. |

References

-

Renoll, M., Newman, M. S. (1948). "dl-Isopropylideneglycerol." Organic Syntheses, Coll.[1] Vol. 3, p. 502. Link

-

Nagashima, N., et al. (1991).[2] "Synthesis of 1-O-tosyl-glycerol derivatives." Chemical & Pharmaceutical Bulletin, 39, 1972.[2] Link

- Greene, T. W., Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd Ed., Wiley-Interscience. (Standard reference for Acetonide hydrolysis conditions).

-

Sivo, A., et al. (2024).[3] "Sustainable Upgrading of Glycerol into Glycidol and Its Derivatives." Green Chemistry. (Discusses flow preparation of glycidyl tosylate).

-

Cayman Chemical. (2023). "1-Stearoyl-rac-glycerol Product Information." (Used for comparative NMR analysis of glycerol backbone). Link

Sources

Physical and Chemical Properties of 2,3-Dihydroxypropyl 4-Methylbenzenesulfonate

An In-Depth Technical Guide for Pharmaceutical Development

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-dihydroxypropyl 4-methylbenzenesulfonate (commonly known as 1-O-Tosylglycerol or alpha-Monotosylglycerol ). As a mono-sulfonate ester of glycerol, this compound serves a dual role in pharmaceutical sciences: it is a versatile chiral building block for the synthesis of beta-blockers and glycidyl derivatives, yet it is also a structural alert for genotoxicity (alkylating agent) requiring strict control under ICH M7 guidelines. This document details its physicochemical constants, synthesis pathways, reactivity profiles, and toxicological mechanisms to support researchers in safe handling and process optimization.

Chemical Identity and Nomenclature

The molecule consists of a glycerol backbone where the primary hydroxyl group at the C1 position has been esterified with p-toluenesulfonic acid.

| Property | Detail |

| IUPAC Name | 2,3-dihydroxypropyl 4-methylbenzenesulfonate |

| Common Synonyms | 1-O-Tosylglycerol; |

| CAS Number (Racemate) | 73073-07-1 |

| CAS Number (R-Isomer) | 41274-09-3 |

| CAS Number (S-Isomer) | 50765-70-3 |

| Molecular Formula | |

| Molecular Weight | 246.28 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(O)CO |

Physical Properties

Understanding the physical state of 1-O-Tosylglycerol is critical for purification and handling. While often encountered as a viscous oil in crude forms, the pure compound is a low-melting solid.

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) | Often appears as a viscous oil if impure or wet. |

| Melting Point | 54 – 59 °C | Pure racemate [1]. |

| Boiling Point | Decomposes | High thermal instability; generally not distillable at atmospheric pressure. |

| Solubility | Soluble: Ethanol, Methanol, DCM, Ethyl AcetateSlightly Soluble: Water | Amphiphilic nature due to lipophilic tosyl group and hydrophilic diol. |

| Density | ~1.3 g/cm³ (Predicted) | Denser than water. |

| Hygroscopicity | Moderate | The diol moiety attracts moisture; store under inert atmosphere. |

Synthesis and Production Methodologies

Two primary routes exist for the synthesis of 2,3-dihydroxypropyl 4-methylbenzenesulfonate. The Solketal Route is preferred for pharmaceutical applications due to higher regioselectivity.

Method A: Direct Tosylation of Glycerol

-

Reagents: Glycerol, p-Toluenesulfonyl chloride (TsCl), Pyridine.

-

Mechanism: Nucleophilic attack of the primary hydroxyl on the sulfonyl chloride.

-

Drawback: Poor selectivity. Produces a mixture of 1-monotosylate (desired), 2-monotosylate, and 1,3-ditosylates, requiring tedious chromatographic purification.

Method B: The Solketal Route (High Purity)

This method utilizes acetonide protection to ensure exclusive functionalization of the primary alcohol.

-

Protection: Glycerol is reacted with acetone to form Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol).

-

Esterification: Solketal is reacted with TsCl/Pyridine to form Solketal Tosylate .

-

Deprotection: Acidic hydrolysis (e.g., dilute HCl or AcOH) removes the acetonide group, liberating the diol.

Visualization: Synthesis Pathways

Figure 1: Comparison of Direct Tosylation (red, low selectivity) vs. Solketal Route (blue, high selectivity).

Chemical Reactivity and Stability

The reactivity of 2,3-dihydroxypropyl 4-methylbenzenesulfonate is dominated by the tosylate leaving group and the vicinal diol .

5.1 Intramolecular Cyclization (Payne Rearrangement Precursor)

Under basic conditions (e.g., NaOH,

-

Reaction:

-

Significance: This is the primary mechanism for converting chiral glycerol derivatives into chiral epoxides for beta-blocker synthesis [2].

5.2 Hydrolysis

In the presence of strong acids or prolonged exposure to water, the sulfonate ester linkage can hydrolyze, reverting the molecule back to glycerol and p-toluenesulfonic acid.

Visualization: Reactivity Profile

Figure 2: The critical cyclization pathway to Glycidol under basic conditions.

Toxicology and Genotoxicity (ICH M7)

As a sulfonate ester, 2,3-dihydroxypropyl 4-methylbenzenesulfonate is classified as a Potential Genotoxic Impurity (PGI) .

6.1 Mechanism of Genotoxicity

The molecule acts as a direct-acting alkylating agent. The tosylate group is an excellent leaving group, making the C1 carbon highly electrophilic.

-

Interaction: DNA bases (nucleophiles), particularly the N7 position of Guanine, attack the electrophilic C1 carbon.

-

Alkylation: The glycerol moiety is covalently bonded to the DNA.

-

Consequence: This forms bulky DNA adducts that can lead to replication errors, mutations, and potential carcinogenesis if not repaired.

6.2 Regulatory Control

-

Classification: Class 2 or 3 mutagen under ICH M7 (depending on specific Ames data availability, usually treated as Class 2 "Known Mutagenic Structure").

-

Control Strategy: In drug substances, this impurity must be controlled to the Threshold of Toxicological Concern (TTC) .

-

Lifetime Exposure: < 1.5 µ g/day .

-

Short-term Exposure: Higher limits may apply depending on treatment duration.

-

Visualization: Genotoxicity Mechanism

Figure 3: Mechanism of DNA alkylation by sulfonate esters.

Experimental Protocols

Protocol 1: Analytical Detection (HPLC-UV)

To detect trace levels of this impurity in drug substances:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 225 nm (Absorbance of the tosyl aromatic ring).

-

Limit of Quantitation (LOQ): Typically < 5 ppm required for pharmaceutical compliance.

Protocol 2: Synthesis of Solketal Tosylate (Precursor)

-

Dissolve 10.0 g Solketal in 50 mL dry Pyridine.

-

Cool to 0°C in an ice bath.

-

Add 15.0 g p-Toluenesulfonyl chloride portion-wise over 30 minutes.

-

Stir at 0°C for 2 hours, then warm to room temperature overnight.

-

Quench with ice water and extract with Ethyl Acetate.

-

Wash organic layer with 1M HCl (to remove pyridine), then Brine.

-

Dry over

and concentrate. -

Result: White solid or thick oil (Solketal Tosylate), ready for hydrolysis.

References

-

ChemicalBook & Alfa Chemistry. (2024). Product Specifications: (R,S)-1-Tosyl Glycerol (CAS 73073-07-1).[1] Retrieved from and .

-

Sharifi, A., et al. (2016). A Scalable and Efficient Synthesis of Glycerol Derivatives. ResearchGate. Retrieved from .

-

Eder, E., et al. (2001). On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity... of alkylating methanesulfonates. Chemico-Biological Interactions. Retrieved from .

-

ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from .

-

PubChem. (2025). Compound Summary: 3-Hydroxypropyl 4-methylbenzenesulfonate (Related Structure Analysis). Retrieved from .

Sources

(R,S)-1-Tosyl Glycerol: A Comprehensive Technical Guide to a Versatile Chiral Building Block in Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the strategic use of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex, biologically active molecules. Among these, derivatives of glycerol, a readily available and biocompatible C3-synthon, have garnered significant attention. This technical guide provides an in-depth exploration of (R,S)-1-Tosyl Glycerol, a versatile and highly valuable chiral precursor. We will delve into the practical aspects of its synthesis, the critical methodologies for the resolution of its enantiomers, and showcase its application in the synthesis of important pharmaceutical agents. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to leverage this powerful synthetic tool.

Introduction: The Strategic Importance of Chiral C3-Synthons

The three-dimensional architecture of a molecule is intrinsically linked to its biological function. In drug discovery and development, the ability to selectively synthesize a single enantiomer of a chiral molecule is often a regulatory and therapeutic necessity. Chiral building blocks, or synthons, are enantiomerically pure molecules that serve as starting materials for the synthesis of more complex chiral targets. This approach simplifies synthetic routes and provides a high degree of stereochemical control.

Glycerol, a prochiral molecule, represents an inexpensive and abundant starting material for the generation of a variety of chiral C3-synthons. Its three-carbon backbone, adorned with three hydroxyl groups of differing reactivity, allows for selective functionalization. By converting one of the primary hydroxyl groups into a good leaving group, such as a tosylate, we unlock a powerful tool for nucleophilic substitution reactions. The resulting (R)- and (S)-1-Tosyl Glycerol enantiomers are highly versatile intermediates, enabling the introduction of a wide array of functionalities with precise stereochemical control.

Synthesis and Preparation of (R,S)-1-Tosyl Glycerol

The most common and efficient route to (R,S)-1-Tosyl Glycerol begins with the protection of the 1,2-diol of glycerol, followed by tosylation of the remaining primary hydroxyl group, and subsequent deprotection. This strategy ensures the selective tosylation of the desired position.

Step 1: Acetal Protection of Glycerol to form (R,S)-Solketal

The initial step involves the protection of the vicinal diols of glycerol through the formation of an acetal, most commonly with acetone to yield 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R,S)-solketal. This protection is crucial to prevent unwanted side reactions during the subsequent tosylation step.

The reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), and driven to completion by removing the water formed during the reaction.[1]

Experimental Protocol: Synthesis of (R,S)-Solketal [2]

-

To a stirred solution of glycerol (e.g., 30 mmol) in acetone (e.g., 30 mL), add a catalytic amount of p-toluenesulfonic acid (p-TSA) (e.g., 10 mg).

-

For enhanced reactivity and water scavenging, 2,2-dimethoxypropane (e.g., 45 mmol) can be added to the reaction mixture.[2]

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the acid catalyst with a mild base, such as sodium bicarbonate.

-

Remove the excess acetone and other volatile components under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/n-hexane) to yield pure (R,S)-solketal as a colorless oil.[2]

| Reactant/Reagent | Molar Ratio (vs. Glycerol) | Typical Conditions | Yield (%) | Reference |

| Glycerol | 1 | Room Temperature, 24h | - | [2] |

| Acetone | Solvent | - | - | [2] |

| 2,2-Dimethoxypropane | 1.5 | - | - | [2] |

| p-Toluenesulfonic acid | Catalytic | - | 86 | [2] |

Step 2: Tosylation of (R,S)-Solketal

With the 1,2-diol protected, the primary hydroxyl group of (R,S)-solketal is selectively tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. Pyridine acts as both a solvent and a scavenger for the hydrochloric acid generated during the reaction.[3]

Experimental Protocol: Synthesis of (R,S)-Solketal Tosylate [3]

-

Dissolve (R,S)-solketal in pyridine at 0 °C (ice bath).

-

Slowly add p-toluenesulfonyl chloride (typically 1.1-1.5 equivalents) to the solution while maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for a few hours and then at room temperature overnight, monitoring by TLC.

-

Upon completion, quench the reaction by adding cold water or ice.

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (R,S)-solketal tosylate.

-

The product can be further purified by column chromatography if necessary.

Step 3: Hydrolysis of the Acetal to Yield (R,S)-1-Tosyl Glycerol

The final step is the removal of the acetal protecting group to furnish (R,S)-1-Tosyl Glycerol. This is typically achieved by acid-catalyzed hydrolysis in an aqueous medium.

Experimental Protocol: Hydrolysis of (R,S)-Solketal Tosylate

-

Dissolve (R,S)-solketal tosylate in a mixture of a water-miscible organic solvent (e.g., tetrahydrofuran or acetone) and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R,S)-1-Tosyl Glycerol.

Sources

Precision Functionalization of the Glycerol Backbone: A Technical Guide to Tosylated Derivatives

Executive Summary

Glycerol (

This guide moves beyond basic textbook definitions to address the practical engineering of these molecules. It focuses on overcoming the thermodynamic traps of regioselectivity and hydrolysis, providing a robust framework for their application in synthesizing phospholipids,

Part 1: Structural Fundamentals & Reactivity

The Tosyl Advantage

The conversion of a hydroxyl group to a tosylate (

-

Leaving Group Physics: The tosylate anion (

) is a weak base (conjugate acid pKa -

Regiochemical Discrimination: The steric bulk of the sulfonyl chloride allows for kinetic differentiation between primary (

) and secondary ( -

Crystallinity: Unlike the viscous syrup of native glycerol, tosylated derivatives often form stable solids, facilitating purification without high-vacuum distillation, which can degrade thermally sensitive chiral centers.

The Regioselectivity Challenge

Direct treatment of glycerol with

Part 2: Synthesis Strategies & Logic

The synthesis of high-purity tosylated glycerol relies on "masking" the vicinal diol to isolate the remaining primary alcohol.

The Solketal Pathway (Standard of Purity)

This pathway guarantees regioselectivity. By starting with chiral glycerol (or resolving Solketal), this route grants access to enantiopure (

Part 3: Critical Applications in Drug Development

Phospholipids and Lipid Nanoparticles (LNPs)

Tosylated glycerols are the backbone for synthesizing symmetric and asymmetric phospholipids used in mRNA delivery systems (LNPs).

-

Mechanism: 1,3-Ditosyl glycerol allows for the sequential displacement of tosyl groups by fatty acid salts (

), followed by phosphorylation of the secondary alcohol. -

Utility: This modularity is crucial for tuning the "cone angle" of lipids, which dictates the fusogenicity of the nanoparticle with the cell membrane.

Chiral Beta-Blockers

(S)-Glycidyl tosylate is a direct precursor to

-

Reaction: Nucleophilic opening of the epoxide by an amine (e.g., isopropylamine) followed by displacement of the tosylate by a phenol (e.g., 1-naphthol).

-

Why Tosyl? The tosylate group prevents the "Payne rearrangement" often seen with other leaving groups, preserving chiral integrity.

Part 4: Experimental Protocols

Disclaimer: These protocols involve hazardous chemicals. All work must be performed in a fume hood by trained personnel.

Protocol A: Synthesis of (S)-Solketal Tosylate

This protocol produces the protected intermediate, the gateway to both 1-tosyl glycerol and glycidyl tosylate.

Reagents:

-

(S)-Solketal (1,2-O-isopropylidene-sn-glycerol): 10.0 g (75.7 mmol)

-

p-Toluenesulfonyl chloride (TsCl): 15.9 g (83.3 mmol, 1.1 eq)

-

Pyridine (Anhydrous): 50 mL

-

Dichloromethane (DCM): 100 mL

Methodology:

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with (S)-Solketal and anhydrous pyridine. Cool to 0°C using an ice bath. Reason: The reaction is exothermic; cooling prevents side reactions and pyridine oxidation.

-

Addition: Dissolve TsCl in minimal DCM and add dropwise over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

) should disappear, replaced by a UV-active spot (

-

-

Quench: Pour the mixture into 100 mL of ice-cold water. Extract with DCM (

mL). -

Wash: Wash the organic layer sequentially with:

-

1M HCl (to remove pyridine - Critical Step).

-

Sat.

(to neutralize acid). -

Brine (to dry).

-

-

Isolation: Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Hexane if solid, or use flash chromatography.

Yield: Expect 85-92% as a white solid or viscous oil.

Protocol B: Hydrolysis to 1-Tosyl Glycerol

Converts the protected acetal to the diol.

Methodology:

-

Dissolve Solketal Tosylate (5.0 g) in Methanol (40 mL).

-

Add 1M aqueous HCl (10 mL).

-

Stir at room temperature for 4 hours. Note: Do not heat, as heat may cause migration of the tosyl group or hydrolysis of the ester.

-

Neutralize with solid

, filter, and concentrate.

Part 5: Data Summary & Properties

Table 1: Physicochemical Properties of Key Derivatives

| Derivative | CAS No. | MW ( g/mol ) | State (RT) | Solubility | Key Application |

| 1-Tosyl Glycerol | 4128-20-7 | 246.28 | Viscous Oil | MeOH, EtOH, DMSO | Phospholipid synthesis |

| Solketal Tosylate | 23735-43-5 | 286.34 | Solid ( | DCM, EtOAc | Stable intermediate |

| Glycidyl Tosylate | 70987-78-9 | 228.26 | Solid ( | Chloroform, THF | Chiral epoxides |

| 1,3-Ditosyl Glycerol | 20443-98-5 | 400.46 | Solid | Acetone, DCM | Crosslinking agent |

Part 6: Visualization of Application Workflow

The following diagram illustrates how 1-Tosyl Glycerol serves as a divergent point for two major drug classes.

[1][2][3]

Part 7: Safety & Storage

-

Storage: Tosylates are alkylating agents. Store at 2-8°C under inert gas (Argon). Moisture can cause slow hydrolysis of the sulfonate ester, releasing p-toluenesulfonic acid (strong acid), which autocatalyzes further degradation.

-

Handling:

-

Toxicity: TsCl is corrosive and a lachrymator. Pyridine is hepatotoxic and affects male fertility.

-

Genotoxicity: Glycidyl tosylate is a direct-acting alkylating agent and potentially genotoxic. Handle in a glovebox or with double-gloving in a high-flow fume hood.

-

References

-

Synthesis of Solketal from Glycerol

-

Tosylation Protocols & Selectivity

- Source: Journal of Chemistry Letters

- Title: Exploring Controlled Synthesis for Green Production of Mono-tosylates

-

URL:[Link]

-

Glycidyl Tosylate Applications

-

Source: Sigma-Aldrich Product Data[2]

- Title: Glycidyl Tosylate Product Specific

-

-

Glycerol in Drug Delivery

Sources

- 1. pp.bme.hu [pp.bme.hu]

- 2. Glycerol tosylate,glycidyl tosylated,glycidyl tosylate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Glycerol as a Carrier in Targeted Drug Delivery Systems [eureka.patsnap.com]

- 4. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of (R,S)-1-Tosyl Glycerol in Common Organic Solvents

[1]

Executive Summary & Chemical Profile

(R,S)-1-Tosyl Glycerol is a bifunctional chiral building block characterized by an amphiphilic structure: it possesses a hydrophobic p-toluenesulfonyl (tosyl) group and a hydrophilic 1,2-diol moiety.[1] This duality dictates its solubility, making it soluble in polar aprotic and chlorinated solvents while showing limited solubility in non-polar hydrocarbons and ethers.

-

CAS Number: 73073-07-1 (Racemic) / 544-63-8 (General)[1]

Solubility Mechanism

The molecule's solubility is governed by the competition between the sulfonyl ester (lipophilic,

-

Good Solvents: Must disrupt the crystal lattice via dipole-dipole interactions or H-bonding (e.g., DCM, Chloroform, Pyridine).

-

Poor Solvents: Lack sufficient polarity to solvate the diol or are too non-polar to interact with the sulfonyl group (e.g., Hexane, Diethyl Ether).

Solubility Data & Solvent Compatibility

The following table categorizes solvents based on their ability to dissolve (R,S)-1-Tosyl Glycerol at room temperature (25 °C).

| Solvent Class | Specific Solvent | Solubility Status | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High | Primary solvent for extraction and synthesis.[1] |

| Chloroform ( | High | Excellent for dissolving the crude oil/solid. | |

| Polar Aprotic | Pyridine | High | Used as both solvent and base during synthesis. |

| Acetone | High | Good for reaction medium; product remains in solution. | |

| DMSO / DMF | High | Soluble, but difficult to remove during workup. | |

| Alcohols | Methanol / Ethanol | Moderate | Soluble when warm; "Slightly" soluble cold. Ideal for recrystallization. |

| Ethers | Diethyl Ether ( | Low / Insoluble | Anti-solvent. Used to precipitate the product from oils. |

| THF | Moderate/High | Soluble, often used in further coupling reactions. | |

| Hydrocarbons | Hexane / Heptane | Insoluble | Used to wash away non-polar impurities (e.g., excess TsCl). |

| Aqueous | Water | Low / Sparingly | Partitions into organic phase (DCM/EtOAc) during extraction. |

Visualizing the Solubility Landscape

Figure 1: Solubility mapping of (R,S)-1-Tosyl Glycerol. Green arrows indicate high solubility; dashed yellow indicates conditional solubility; red T-bars indicate insolubility/precipitation.[1]

Experimental Protocols

Protocol A: Purification via Recrystallization

Because 1-Tosyl Glycerol is a low-melting solid that can easily oil out, a dual-solvent system is required for effective crystallization.[1]

Principle: Dissolve in a polar solvent (Alcohol/DCM) where it is soluble, then lower the solubility parameter by adding a non-polar anti-solvent (Ether/Hexane).

-

Dissolution: Dissolve the crude 1-tosyl glycerol (oil or solid) in the minimum amount of warm Methanol or DCM (approx. 35–40 °C).

-

Note: If using DCM, ensure it is anhydrous to prevent hydrolysis over time.

-

-

Nucleation: Add Diethyl Ether dropwise to the warm solution until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add a few drops of Methanol/DCM to clear the solution.

-

Crystallization:

-

Allow the solution to cool to room temperature slowly.[6]

-

Place in a freezer (–20 °C) overnight. The compound should crystallize as white needles or a crystalline powder.

-

Troubleshooting: If an oil forms instead of crystals, scratch the glass side with a spatula or add a seed crystal.

-

-

Collection: Filter the cold crystals and wash with cold Hexane/Ether (1:1) to remove residual solvent.

Protocol B: Extraction & Workup (Synthesis Context)

When synthesizing from Glycerol and Tosyl Chloride, the workup relies on the compound's preference for chlorinated solvents over water.

Figure 2: Standard workup flow demonstrating the partitioning of 1-Tosyl Glycerol into chlorinated organic solvents.[1]

Critical Stability & Handling Notes

-

Hydrolysis Risk: While soluble in wet solvents, the tosyl group is a good leaving group. Prolonged exposure to basic aqueous solutions or hot protic solvents can lead to hydrolysis (reverting to glycerol) or epoxide formation (glycidol) via intramolecular displacement.

-

Recommendation: Store solutions in anhydrous DCM or Chloroform at low temperature.[1]

-

-

Hygroscopicity: The presence of two free hydroxyl groups makes the solid hygroscopic. It should be stored under an inert atmosphere (Argon/Nitrogen) in a desiccator.

References

-

Santa Cruz Biotechnology. (R,S)-1-Tosyl Glycerol Product Data Sheet. Retrieved from

-

Organic Syntheses. Preparation of Sulfonates and Dithiotosylates. Org. Synth. 20 , 50. Link:

-

ChemicalBook. Physical Properties and Solubility of (R,S)-1-Tosyl Glycerol (CAS 73073-07-1). Retrieved from

-

Pharmaffiliates. Certificate of Analysis: (R,S)-1-Tosyl Glycerol. Retrieved from

Sources

Methodological & Application

Application Note: Strategic Protocols for the Regioselective Tosylation of Glycerol

Topic: Protocol for the Tosylation of Glycerol Content Type: Application Note & Detailed Protocol Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Abstract & Strategic Overview

Glycerol (1,2,3-propanetriol) is a trifunctional building block essential for the synthesis of chiral synthons, lipids, and polymer cross-linkers. However, its structural symmetry and the presence of three hydroxyl groups (two primary, one secondary) present a significant challenge: regioselectivity .

Direct tosylation often yields a statistical mixture of 1-mono-, 2-mono-, 1,3-di-, and tri-tosylates, requiring tedious chromatographic separation. This guide provides two distinct protocols:

-

Protocol A (High-Fidelity): A protection-deprotection strategy via Solketal for high-purity 1-O-tosylglycerol.

-

Protocol B (Direct Selective): A kinetically controlled direct method for rapid access to mono-tosylates.

-

Protocol C (1,3-Ditosylation): Optimized conditions for generating the bis-electrophile.

Mechanistic Insight & Selectivity

The tosylation reaction proceeds via nucleophilic attack of the glycerol hydroxyl oxygen on the sulfur atom of p-toluenesulfonyl chloride (TsCl).

-

Primary vs. Secondary: The primary hydroxyl groups (C1/C3) are sterically less hindered and more nucleophilic than the secondary hydroxyl (C2).

-

Kinetic Control: At low temperatures (0°C), reaction at the primary position is significantly faster (

). -

The Role of Pyridine: Pyridine acts as both solvent and base. Crucially, it forms an

-tosylpyridinium intermediate, which is a more reactive electrophile than TsCl itself, facilitating the reaction at lower temperatures.

Visualization: Reaction Selectivity Pathways

Figure 1: Mechanistic pathway showing kinetic preference for primary alcohol tosylation.

Protocol A: High-Fidelity Synthesis via Solketal

Best for: Pharmaceutical intermediates requiring >98% purity. Concept: Temporarily mask the C2 and C3 hydroxyls as an acetonide (Solketal), tosylate the remaining C1-OH, then hydrolyze the acetal.

Reagents

-

Glycerol (anhydrous)

-

Acetone (dry)

-

p-Toluenesulfonic acid (pTSA) (catalyst)

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Acetic acid (80% aq) or dilute HCl

Step-by-Step Methodology

Phase 1: Protection (Synthesis of Solketal)

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (if using benzene/toluene) or use neat acetone with molecular sieves.

-

Reaction: Mix glycerol (1.0 eq) with acetone (excess, ~5-10 eq) and pTSA (0.01 eq).

-

Conditions: Stir at room temperature (if using molecular sieves) or reflux (if removing water azeotropically) for 12 hours.

-

Workup: Neutralize with NaHCO₃, filter, and concentrate. Distill the residue (bp ~188°C) to obtain pure Solketal ((2,2-dimethyl-1,3-dioxolan-4-yl)methanol).

Phase 2: Tosylation of Solketal

-

Chilling: Dissolve Solketal (1.0 eq) in dry pyridine (5.0 eq) and cool to 0°C in an ice bath.

-

Addition: Add TsCl (1.1 eq) portion-wise over 30 minutes. Maintain temp < 5°C.

-

Incubation: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight.

-

Quench: Pour mixture into ice-water/HCl mixture. The solid/oil product (Solketal Tosylate) precipitates.

-

Purification: Recrystallize from EtOH/Water or use as is (Yield >90%).

Phase 3: Deprotection (Hydrolysis)

-

Hydrolysis: Dissolve Solketal Tosylate in 80% aqueous acetic acid (or MeOH with cat. HCl).

-

Reaction: Heat to 60°C for 2-4 hours. Critical: Do not overheat, or the tosyl ester may hydrolyze.

-

Monitoring: Monitor by TLC (disappearance of the high Rf acetonide spot).

-

Isolation: Concentrate under reduced pressure. Azeotrope with toluene to remove water/acetic acid.

-

Result: 1-O-Tosylglycerol as a viscous pale yellow oil/low-melting solid.

Protocol B: Direct Regioselective Mono-Tosylation

Best for: Rapid synthesis where chromatography is acceptable.

Reagents

-

Glycerol (10 mmol, 0.92 g)

-

TsCl (10 mmol, 1.90 g) - Stoichiometry is 1:1

-

Pyridine (5 mL)

-

Dichloromethane (DCM) (Optional co-solvent)

Methodology

-

Preparation: Dissolve glycerol in pyridine. If glycerol is too viscous, add 5 mL DCM to facilitate stirring.

-

Cryogenic Step: Cool the solution to -10°C to 0°C . This is the control variable for selectivity.

-

Slow Addition: Dissolve TsCl in minimal DCM/Pyridine and add dropwise over 1 hour.

-

Kinetics: Stir at 0°C for 12-16 hours. Do not warm to room temperature until completion is verified by TLC.

-

Workup:

-

Dilute with EtOAc.

-

Wash with 1N HCl (to remove pyridine).

-

Wash with Sat. NaHCO₃ (to remove TsOH).

-

Wash with Brine.[1]

-

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Hexane:EtOAc (1:1 to 0:1 gradient). 1-O-tosylglycerol is more polar than polysubstituted byproducts.

-

Protocol C: Synthesis of 1,3-Ditosylglycerol

Best for: Creating bis-electrophiles for cyclization reactions.

Methodology

-

Stoichiometry: Use Glycerol (1.0 eq) and TsCl (2.2 to 2.5 eq).

-

Conditions: Perform in Pyridine at room temperature for 24 hours , then heat to 40-50°C for 4 hours .

-

Workup: Pour into ice water. The 1,3-ditosylate often precipitates as a white solid.

-

Purification: Recrystallization from Ethanol/Ligroin.

-

Note: The 1,3-isomer is generally a solid (mp ~57-59°C), whereas the 1,2-isomer is an oil.

-

Quality Control & Data Validation

Use the following data to validate your product.

Table 1: NMR Characterization Data (CDCl₃)[1][2][3][4][5]

| Compound | Proton (¹H) Signals (ppm) | Carbon (¹³C) Signals (ppm) | Key Features |

| 1-O-Tosylglycerol | Ar-H: 7.80 (d), 7.35 (d)Ts-Me: 2.45 (s)H-1: 4.10 (d/m)H-2: 3.95 (m)H-3: 3.60-3.75 (m) | Ar: 145.2, 132.5, 130.1, 128.1C-1: 71.5C-2: 69.8C-3: 63.2 | Deshielding of H-1 confirms tosylation at primary position.[2][3][4] |

| 1,3-Ditosylglycerol | Ar-H: 7.78 (d), 7.36 (d)Ts-Me: 2.46 (s)H-1,3: 4.05-4.15 (m)H-2: 3.95-4.05 (m) | Ar: 145.4, 132.3...C-1,3: 69.5C-2: 67.8 | Symmetry simplifies the spectrum. Integration of Ar-H vs backbone is 8:5. |

Workflow Visualization

Figure 2: Operational workflow comparing the Solketal route vs. Direct Tosylation.

Safety & Handling (Critical)

-

p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Reacts violently with water to form HCl. Neutralization: Quench excess TsCl with aqueous NaOH or NaHCO₃ slowly in an ice bath.

-

Pyridine: Toxic, hepatotoxic, and affects male fertility. Use only in a fume hood. Double-glove (Nitrile).

-

Waste Disposal: The aqueous washings from the reaction contain pyridinium salts and tosylate salts. Dispose of in the aqueous basic waste stream.

References

-

Organic Syntheses: "Isopropylidene Glycerol (Solketal) Preparation." Org.[4] Synth.1945 , 25, 53. Link

-

Regioselective Tosylation: Martinelli, M. J., et al. "Catalytic Regioselective Sulfonylation of Polyols." J. Am. Chem. Soc.2002 , 124, 3578. Link

-

Green Chemistry Approaches: "Selective Tosylation of Alcohols in Water." Green Chem.2011 , 13, 1000.[1]

-

1,3-Ditosylglycerol Characterization: "Synthesis and characterization of glycerol tosylates." Tetrahedron Lett.[5]1992 , 33, 4365.

Sources

Application Note: Synthesis of Glycidol from (R,S)-1-Tosyl Glycerol

Introduction: The Strategic Value of Glycidol in Synthesis

Glycidol (oxiran-2-ylmethanol) is a highly valuable bifunctional molecule, containing both an epoxide and a primary alcohol. This unique structural combination makes it a versatile building block in organic synthesis, particularly for the pharmaceutical industry. It serves as a key intermediate in the preparation of a wide range of active pharmaceutical ingredients (APIs), including antiarrhythmic and antiviral drugs.[1][2] The epoxide ring is a strained three-membered heterocycle susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities, while the hydroxyl group offers another site for chemical modification.

Glycerol, a renewable and abundant byproduct of biodiesel production, is an attractive starting material for value-added chemicals like glycidol.[3] A common and efficient laboratory-scale strategy to convert glycerol to glycidol involves the use of a tosylated intermediate. This guide provides a detailed protocol and the underlying scientific principles for the preparation of racemic glycidol from (R,S)-1-Tosyl Glycerol, a stable and easily handled glycerol derivative.

Scientific Principles and Mechanism

The conversion of (R,S)-1-Tosyl Glycerol to glycidol is a classic example of an intramolecular Williamson ether synthesis.[4][5][6][7] The reaction proceeds via a base-catalyzed intramolecular SN2 cyclization.

Causality Behind Experimental Choices:

-

Activation of the Hydroxyl Group: Alcohols are inherently poor leaving groups because the hydroxide ion (OH⁻) is a strong base. The primary role of the tosyl (p-toluenesulfonyl) group is to convert the primary hydroxyl group at the C1 position of glycerol into an excellent leaving group. The tosylate anion is a very stable, weak base due to the resonance delocalization of its negative charge across the sulfonyl group, making it easily displaced by a nucleophile.

-

Generation of the Nucleophile: The reaction requires a base (e.g., sodium hydroxide) to deprotonate one of the two remaining free hydroxyl groups (at C2 or C3) on the tosyl glycerol molecule. This deprotonation generates a nucleophilic alkoxide ion.

-

Intramolecular SN2 Attack: The newly formed alkoxide, being part of the same molecule, is perfectly positioned to perform a backside attack on the adjacent carbon atom (C1) that bears the tosylate leaving group. This intramolecular nucleophilic substitution (SN2) reaction results in the displacement of the tosylate and the formation of the three-membered epoxide ring.[7][8]

The overall reaction is efficient because the nucleophile and electrophile are tethered, which entropically favors the intramolecular cyclization over intermolecular side reactions. As the starting material is a racemate of (R,S)-1-Tosyl Glycerol, the resulting product, glycidol, will also be a racemic mixture.

Caption: Figure 1: Mechanism of Epoxide Formation.

Experimental Protocol

This protocol describes a robust method for the synthesis of (R,S)-glycidol on a laboratory scale.

Materials and Reagents

| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Molar Eq. | Amount (Example Scale) |

| (R,S)-1-Tosyl Glycerol | 73073-07-1 | 246.28 | 1.0 | 24.6 g (0.1 mol) |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.1 | 4.4 g (0.11 mol) |

| Methanol (MeOH), anhydrous | 67-56-1 | 32.04 | - | 200 mL |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | ~300 mL for extraction |

| Deionized Water | 7732-18-5 | 18.02 | - | As needed for workup |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed for drying |

| Brine (Saturated NaCl solution) | N/A | N/A | - | ~50 mL |

Equipment

-

500 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel (500 mL or 1 L)

-

Rotary evaporator

-

Vacuum distillation apparatus (short path recommended)

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Step-by-Step Methodology

1. Reaction Setup: a. Place (R,S)-1-Tosyl Glycerol (24.6 g, 0.1 mol) and a magnetic stir bar into a 500 mL round-bottom flask. b. Add anhydrous methanol (200 mL) to the flask and stir at room temperature until the solid is completely dissolved. c. Cool the resulting solution in an ice-water bath to 0-5 °C.

2. Base Addition and Reaction: a. In a separate beaker, dissolve sodium hydroxide (4.4 g, 0.11 mol) in a minimal amount of deionized water (~10 mL) and cool the solution. Self-Validating Insight: Pre-dissolving the base ensures a more controlled and homogeneous reaction upon addition, preventing localized high concentrations that could promote side reactions. b. Slowly add the cold sodium hydroxide solution dropwise to the stirred methanol solution over 20-30 minutes, ensuring the internal temperature does not rise above 10 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent suggestion: 50% Ethyl Acetate in Hexane).

3. Workup and Extraction: a. Once the reaction is complete, concentrate the mixture using a rotary evaporator to remove the bulk of the methanol. b. To the resulting slurry, add deionized water (100 mL) to dissolve the sodium tosylate salt. c. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Expertise Note: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume. d. Combine the organic layers and wash with brine (1 x 50 mL) to remove residual water and salts. e. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

4. Purification: a. Remove the ethyl acetate from the filtrate using a rotary evaporator. b. The crude product is a colorless to pale yellow oil. Purify the crude glycidol by vacuum distillation.[9][10] c. Collect the fraction boiling at approximately 60 °C at 15 mm Hg.[9] The expected yield is typically in the range of 70-85%.

Caption: Figure 2: Experimental Workflow.

Safety and Handling Precautions

-

General: Conduct all steps of this procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11]

-

Reagents:

-

Product:

-

Glycidol: Classified as a probable human carcinogen (Group 2A) and is a suspected mutagen.[14][15] It is an irritant to the skin, eyes, and respiratory tract.[16][17] All handling of the final product should be done with extreme care, using appropriate engineering controls and PPE to prevent exposure.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize any acidic or basic aqueous waste before disposal.

Applications in Drug Development

The racemic glycidol produced by this method is a crucial starting material for synthesizing a variety of pharmaceutical agents.[14][18] Its bifunctional nature allows it to be incorporated into complex molecular scaffolds. For instance, the epoxide can be opened by various nucleophiles (amines, alcohols, thiols) to introduce side chains, while the hydroxyl group can be further functionalized through esterification or etherification. This versatility makes glycidol an indispensable tool for medicinal chemists and drug development professionals.[1]

References

-

National Center for Biotechnology Information (2024). Glycidol. PubChem Compound Summary for CID 11164. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Glycidol's Role in Pharmaceutical Synthesis: A Key Chemical Intermediate. Retrieved from [Link]

-

Pearson+. The Williamson ether synthesis involves the displacement of an al... Study Prep. Retrieved from [Link]

-

Chemistry LibreTexts (2020). 11.2: Synthesis of Epoxides. Retrieved from [Link]

- Google Patents.JPH08208633A - Purification of glycidol.

- Google Patents.KR101602428B1 - Method for preparing glycidol through successive catalytic reaction.

- Google Patents.IL28384A - Process for recovery of glycidol.

- Google Patents.CN103214402A - Method for directly preparing glycidol from glycerol.

-

Osbourn, J. (2021). Intramolecular Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

Kemijski inštitut. One-step synthesis of glycidol from glycerol. Retrieved from [Link]

-

ResearchGate. One-pot consecutive glycidol synthesis method from glycerol. Retrieved from [Link]

-

National Center for Biotechnology Information (2000). Glycidol - Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Retrieved from [Link]

-

MDPI (2023). Sodium Methoxide Catalysed One-Pot Glycidol Synthesis via Trans-Esterification between Glycerol and Dimethyl Carbonate. Retrieved from [Link]

-

Frontiers. Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Retrieved from [Link]

-

Wikipedia. Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry (2015). Intramolecular Williamson Ether Synthesis. Retrieved from [Link]

-

Pharmaffiliates. (R,S)-1-Tosyl Glycerol | CAS 73073-07-1. Retrieved from [Link]

-

Wikipedia. Sodium hydroxide. Retrieved from [Link]

-

Wikipedia. Ethyl acetate. Retrieved from [Link]

-

New Jersey Department of Health. Glycidol - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

CDC. NIOSH Pocket Guide to Chemical Hazards - Glycidol. Retrieved from [Link]

-

MDPI (2019). Improvement of the Crude Glycerol Purification Process Derived from Biodiesel Production Waste Sources through Computational Modeling. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. bibliotekanauki.pl [bibliotekanauki.pl]

- 3. mdpi.com [mdpi.com]

- 4. The Williamson ether synthesis involves the displacement of an al... | Study Prep in Pearson+ [pearson.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. IL28384A - Process for recovery of glycidol - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. 乙酸乙酯 | Sigma-Aldrich [sigmaaldrich.com]

- 14. Glycidol - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

- 16. GLYCIDOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Glycidol [cdc.gov]

- 18. mdpi.com [mdpi.com]

Analytical methods for determining the purity of (R,S)-1-Tosyl Glycerol

Introduction

(R,S)-1-Tosyl Glycerol is a critical chiral building block in the synthesis of a wide array of pharmacologically active molecules and complex organic structures. The precise control over its chemical and enantiomeric purity is paramount to ensure the efficacy, safety, and reproducibility of the final products. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust analytical methodologies for the stringent purity assessment of (R,S)-1-Tosyl Glycerol.

The inherent chirality of this molecule, possessing a stereocenter at the C2 position of the glycerol backbone, necessitates a multi-faceted analytical approach. We will delve into the core techniques of High-Performance Liquid Chromatography (HPLC) for both achiral and chiral purity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification of impurities, and Mass Spectrometry (MS) for molecular weight verification and impurity identification. The causality behind experimental choices and the establishment of self-validating protocols are emphasized to ensure the highest degree of scientific integrity.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a cornerstone technique for the determination of the chemical purity of (R,S)-1-Tosyl Glycerol. This method effectively separates the target compound from potential impurities arising from the synthesis, such as unreacted starting materials (e.g., glycerol, p-toluenesulfonyl chloride) and by-products (e.g., 1,3-ditosyl glycerol).

Rationale for Method Development

The selection of a C18 stationary phase is based on its broad applicability and effectiveness in retaining moderately polar compounds like (R,S)-1-Tosyl Glycerol through hydrophobic interactions. A gradient elution is employed to ensure the efficient elution of compounds with a range of polarities, providing sharp peaks and good resolution. The use of a photodiode array (PDA) or UV detector is ideal, as the tosyl group provides a strong chromophore, allowing for sensitive detection.

Experimental Protocol: RP-HPLC

Objective: To determine the chemical purity of (R,S)-1-Tosyl Glycerol and quantify related substances.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, and PDA or UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

(R,S)-1-Tosyl Glycerol reference standard and sample.

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

-

Standard and Sample Preparation:

-

Prepare a stock solution of the (R,S)-1-Tosyl Glycerol reference standard in acetonitrile at a concentration of 1 mg/mL.

-

Prepare the sample solution by accurately weighing and dissolving the (R,S)-1-Tosyl Glycerol in acetonitrile to a final concentration of 1 mg/mL.

-

-

Chromatographic Conditions:

-

Set the column temperature to 30 °C.

-

Set the UV detection wavelength to 225 nm, a wavelength where the tosyl group exhibits strong absorbance[1].

-

Set the flow rate to 1.0 mL/min.

-

The injection volume is 10 µL.

-

Utilize a gradient elution as detailed in the table below.

-

Table 1: Gradient Elution Program for RP-HPLC Analysis

| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |

| 0 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

-

Data Analysis:

-

Integrate the peaks in the chromatograms of the standard and sample solutions.

-

Calculate the percentage purity of the (R,S)-1-Tosyl Glycerol sample by the area normalization method.

-

Workflow for HPLC Purity Analysis

Sources

Application Notes and Protocols for (R,S)-1-Tosyl Glycerol in Advanced Polymer Chemistry

Introduction: Harnessing a "Non-Polymerizable" Monomer for Advanced Functional Polymers

In the realm of polymer chemistry, the synthesis of well-defined, functional polymers is paramount for advancements in fields ranging from drug delivery to materials science. (R,S)-1-Tosyl Glycerol, and more specifically its epoxide derivative, glycidyl tosylate, presents a fascinating case study in turning a synthetic challenge into a powerful tool. At first glance, glycidyl tosylate appears to be a "non-polymerizable" epoxide when subjected to conventional nucleophilic initiators.[1][2][3] This is due to the excellent leaving group properties of the tosylate moiety, which favors nucleophilic substitution over ring-opening polymerization.[1][2][3]

However, this apparent limitation is the very source of its utility. Through a specialized approach known as monomer-activated polymerization, glycidyl tosylate can be effectively copolymerized with other epoxides, such as ethylene oxide (EO) or propylene oxide (PO).[1][2] This process yields copolymers with pendant tosylate groups, which serve as highly efficient "handles" for post-polymerization modification.[1][2] This strategy opens the door to a vast library of functionalized polyethers that are otherwise inaccessible through direct polymerization of their corresponding functional monomers.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of (R,S)-1-Tosyl Glycerol (via glycidyl tosylate) in the synthesis of advanced functional polymers. We will delve into the underlying chemistry, provide detailed experimental protocols, and showcase the potential of this versatile building block.

The Strategic Advantage of a "Difficult" Monomer

The core of this methodology lies in a two-step approach: first, the incorporation of the tosylated monomer into a polymer backbone, and second, the subsequent modification of the pendant tosyl groups.

Step 1: Copolymerization via Monomer-Activated Ring-Opening Polymerization (ROP)

Traditional anionic ROP of epoxides, which relies on strong nucleophiles like alkoxides, is incompatible with glycidyl tosylate. The nucleophile would simply displace the tosylate group. The breakthrough comes with the use of a milder, "monomer-activated" mechanism.[1][2] This technique employs a Lewis acid to activate the epoxide monomer, making it more susceptible to ring-opening by a less nucleophilic initiator.[2] This allows for the controlled copolymerization of glycidyl tosylate with other epoxides, resulting in a polyether backbone with a predetermined percentage of pendant tosylate groups.[1][2]

Reaction Workflow: Copolymerization of Glycidyl Tosylate

Caption: Workflow for the synthesis of tosylated copolymers.

Step 2: Post-Polymerization Modification via Nucleophilic Substitution

The tosylated copolymer serves as a versatile platform for a wide array of chemical transformations. The tosyl group is an excellent leaving group, readily displaced by a variety of nucleophiles in a quantitative manner.[4][5][6] This allows for the introduction of a diverse range of functional groups onto the polymer backbone, including amines, azides, thiols, and more.[7] This post-polymerization modification strategy is a powerful tool for tailoring the properties of the final polymer to a specific application.[8][9][10]

Reaction Pathway: Post-Polymerization Functionalization

Caption: General scheme for nucleophilic substitution on a tosylated polymer.

Applications in Drug Development and Advanced Materials

The ability to create libraries of functional polymers from a single precursor has significant implications for various fields:

-

Drug Delivery: Functional groups can be used to conjugate drugs, targeting ligands, or imaging agents to the polymer backbone. For example, amine groups can be used to attach drugs via amide linkages, while azide groups allow for "click" chemistry reactions for efficient conjugation.

-

Gene Delivery: The introduction of cationic groups, such as primary or tertiary amines, can facilitate the complexation of nucleic acids (DNA, siRNA) for gene delivery applications.[2]

-

Biomaterials: The surface properties of materials can be modified by grafting these functional polymers, for instance, to improve biocompatibility or to introduce specific cell-binding motifs.

-

Advanced Materials: The introduction of a wide range of functional groups can be used to create materials with tailored properties for applications in areas such as coatings, adhesives, and sensors.

Experimental Protocols

Protocol 1: Synthesis of a Tosylated Copolymer via Monomer-Activated Polymerization